N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its molecular formula is C₁₅H₁₆N₄O₂S, with a molecular weight of 316.38 g/mol and a CAS registry number of 1291486-94-6 . The compound is synthesized via a multi-step procedure involving cyclization of a hydrazinylpyridine sulfonamide intermediate with methyl ortho-formate, followed by alkylation with appropriate benzyl chlorides . Key structural features include:
- A 3-methyl group on the triazolo-pyridine ring.
- A 3,5-dimethylphenyl substituent attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-7-11(2)9-13(8-10)18-22(20,21)14-5-4-6-19-12(3)16-17-15(14)19/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUKALHXZMEXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Pyridine Sulfonyl Chloride Intermediate
- Starting from a suitably substituted pyridine derivative (e.g., 2-chloropyridine-5-sulfonyl chloride), the sulfonyl chloride group is introduced at the 8-position of the pyridine ring.
- This intermediate serves as a key electrophilic species for subsequent sulfonamide formation.
Step 2: Formation of N-(3,5-dimethylphenyl) Pyridinesulfonamide
- The sulfonyl chloride intermediate is reacted with 3,5-dimethyl aniline (3,5-dimethylphenylamine) under controlled conditions to yield the corresponding N-(3,5-dimethylphenyl) pyridinesulfonamide.
- This nucleophilic substitution reaction typically occurs in an aprotic solvent with a base to scavenge the released HCl.
Step 3: Hydrazine Hydrate Treatment and Cyclization
- The chlorine substituent on the pyridine ring is replaced by hydrazine hydrate in isopropanol to form 2-hydrazinyl-N-(3,5-dimethylphenyl)pyridinesulfonamide.
- This intermediate undergoes cyclization to form the fusedtriazolo[4,3-a]pyridine ring system.
- Cyclization is often facilitated by heating and may involve dehydration steps to close the triazole ring.
Step 4: Methylation at the 3-Position of the Triazole Ring
- The final methylation step introduces the methyl group at the 3-position of the triazole moiety.
- This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Careful control of reaction conditions is necessary to prevent overalkylation or side reactions.
Reaction Conditions and Optimization
- Solvents such as isopropanol, dichloromethane, or DMF are commonly used depending on the reaction step.
- Bases like triethylamine or pyridine are employed to neutralize acids formed during sulfonamide formation.
- Temperature control is critical, with some steps requiring reflux conditions while others proceed at room temperature.
- Purification is typically performed via recrystallization or chromatographic methods to achieve high purity.
Summary Table of Preparation Steps
Research Findings and Notes
- The cyclization step to form the fused triazolo[4,3-a]pyridine ring is crucial and can be influenced by the choice of solvent and temperature.
- Sulfonamide formation is highly selective, and the use of 3,5-dimethyl aniline imparts specific electronic and steric properties to the final compound.
- Methylation at the 3-position of the triazole ring enhances the compound's biological activity and solubility profile.
- Variations in substituents on the phenyl ring or modifications in the triazolopyridine core have been explored to optimize pharmacological properties, indicating the synthetic route's flexibility.
Comparative Structural Analogues
These analogues demonstrate that the core synthetic methodology remains consistent, with modifications primarily in the choice of starting anilines and methylation sites.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimalarial Activity
Recent studies have indicated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class, including N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, exhibit significant antimalarial properties. A virtual library screening identified several compounds that showed promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. For instance:
| Compound Name | IC50 (μM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 |
These findings suggest that the triazolo-pyridine scaffold can be a valuable starting point for developing new antimalarial drugs .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective effects. Research indicates that derivatives of triazolo-pyridines can modulate neurotransmitter systems and exhibit antioxidant properties. This modulation is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role.
The mechanism involves the inhibition of NMDA receptors by metabolites of the kynurenine pathway. For example:
- Kynurenic Acid (KYNA): Acts as an antagonist at NMDA receptors and has been shown to protect against excitotoxicity linked to excessive glutamate signaling.
- Quinolinic Acid (QUIN): While KYNA provides neuroprotection, QUIN has neurotoxic effects.
This duality highlights the potential of targeting these pathways through compounds like this compound for therapeutic interventions .
Case Studies and Research Findings
-
Antimalarial Drug Discovery:
A study conducted by researchers at the University of Antwerp focused on synthesizing a series of triazolopyridine sulfonamides to evaluate their efficacy against malaria. The findings revealed that certain derivatives displayed strong inhibitory activity against Plasmodium falciparum, indicating their potential as lead compounds for drug development . -
Neuroprotection in Animal Models:
In experimental models of neurodegeneration (e.g., Alzheimer's disease), compounds similar to this compound demonstrated significant reductions in neuronal damage by modulating excitotoxic pathways. These studies suggest that such compounds could be further explored for their protective roles in neurological disorders .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the inhibition of specific molecular targets such as kinases. These kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide are compared below with analogs from the same chemical series and related sulfonamides.
Structural Analogues from the [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamide Series
Key compounds include:
Key Observations:
Substituent Effects on Physicochemical Properties Fluorinated derivatives (e.g., 6a) exhibit higher melting points (184–186°C) compared to alkylated derivatives (160–169°C), likely due to increased polarity and hydrogen-bonding capacity .
Biological Implications Lipophilicity: Chlorobenzyl (8a) and methoxybenzyl (8c) substituents increase molecular weight and lipophilicity, which may improve membrane permeability and antimalarial efficacy .
Comparison with Non-Triazolo-Pyridine Sulfonamides
lists sulfonamides like flumetsulam (a triazolopyrimidine) and oxadixyl (an oxazolidinyl acetamide). Unlike these agrochemicals, the target compound’s triazolo-pyridine core provides a distinct heterocyclic scaffold, which may offer unique selectivity in biological systems .
Research Findings and Implications
- Synthetic Accessibility : The target compound is synthesized in moderate yields (~62%) via alkylation of the sulfonamide precursor, comparable to analogs like 8a and 8c .
- SAR Insights : Bulky aromatic substituents (e.g., 3,5-dimethylphenyl) may balance solubility and target affinity, making the compound a promising lead for optimization.
Biological Activity
N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₅H₁₈N₄O₂S
- CAS Number : 1251586-81-8
- Molecular Weight : 350.4 g/mol
- Structure : The compound features a triazolo-pyridine core with a sulfonamide group that enhances its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antiviral Activity : Recent studies suggest that compounds in the triazolo[4,3-a]pyridine class exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell pathways. For instance, modifications in the triazole ring have shown enhanced affinity for viral targets, leading to increased efficacy against viruses such as HIV and influenza .
- Antimalarial Activity : A series of derivatives including this compound were evaluated for their antimalarial activity against Plasmodium falciparum. In vitro studies reported IC₅₀ values as low as 2.24 μM for select derivatives, indicating potent antimalarial properties .
- Anticancer Potential : The compound shows promise in cancer therapy by targeting specific enzymes involved in tumor growth and proliferation. Studies have demonstrated its ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell metabolism and survival .
Table 1: Summary of Biological Activities
Case Study: Antimalarial Screening
In a comprehensive study involving virtual screening and molecular docking methods, a library of compounds including this compound was synthesized and tested for antimalarial activity. The most promising candidates were identified based on their binding affinities to falcipain-2, a key enzyme in the malaria parasite's lifecycle. The results indicated that modifications to the sulfonamide group significantly enhanced antimalarial potency .
Q & A
Q. What is the typical synthetic route for N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
The compound is synthesized via a multi-step protocol:
Hydrazine Intermediate Formation : React 2-hydrazinylpyridine sulfonamide with methyl ortho-acetate to form the triazolopyridine core via cyclization .
Sulfonamide Coupling : Use General Procedure D (from ), where this compound is synthesized by reacting the core triazolopyridine sulfonamide with substituted benzyl chlorides (e.g., 2,5-dimethylbenzyl chloride) in the presence of a base. Yields range from 60–81% depending on substituents .
Optimization : Employ 3-picoline or 3,5-lutidine as bases to enhance reaction rates and yields during sulfonamide coupling, as demonstrated in related sulfonamide syntheses .
Q. How is the structural integrity of this compound verified?
Key analytical methods include:
- 1H/13C-NMR : To confirm proton environments (e.g., 3-CH3 at δ 2.70 ppm, aromatic protons at δ 6.66–8.88 ppm) and carbon assignments .
- Elemental Analysis : Validates purity (e.g., C 66.33%, H 6.03% for C24H26N4O2S) .
- LC/MS : Determines molecular weight (e.g., [M+H]+ = 435.4 for C24H26N4O2S) .
- FTIR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1130–1165 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on N-(3,5-dimethylphenyl)-3-methyl-triazolopyridine sulfonamide is limited, structurally related [1,2,4]triazolo[4,3-a]pyridine sulfonamides exhibit antimalarial activity (IC50 = 0.12–1.8 µM against Plasmodium falciparum). Activity correlates with electron-withdrawing substituents on the aryl ring .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in sulfonamide coupling?
- Base Selection : Replace traditional bases with 3-picoline or 3,5-lutidine to improve reactivity. For example, using 4–6 molar equivalents of 3-picoline increases yields by 15–20% in analogous reactions .
- Catalysis : Add catalytic N-arylsulfilimine (1–10 mol%) to accelerate coupling of less reactive sulfonyl chlorides .
- Solvent Choice : Ethanol or dichloromethane (DCM) minimizes side reactions, as shown in green synthesis protocols using NaOCl .
Q. How do substituents on the aryl ring influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance antimalarial potency (e.g., IC50 = 0.12 µM for 4-chlorophenyl derivatives) by increasing electron deficiency at the sulfonamide moiety .
- Electron-Donating Groups (e.g., CH3, OCH3): Reduce activity but improve solubility. For example, 3,5-dimethylphenyl derivatives show moderate activity (IC50 ~1.8 µM) but better pharmacokinetic profiles .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., parasite strain, incubation time). uses Plasmodium falciparum 3D7 strain with 72-h incubation .
- Purity Verification : Cross-validate results with elemental analysis (e.g., C 66.15% vs. theoretical 66.33%) and LC/MS to exclude impurities .
Q. What green chemistry approaches are applicable to its synthesis?
Q. Are computational models available to predict its binding mechanisms?
- Molecular Docking : In silico studies on analogous compounds suggest binding to Plasmodium dihydroorotate dehydrogenase (DHODH), with sulfonamide oxygen forming hydrogen bonds to Arg265 .
- QSAR Models : Hammett constants (σ) of aryl substituents correlate with antimalarial activity (R² = 0.89), enabling predictive design .
Q. What challenges arise in assessing compound purity, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
